Product packaging for 3-Cyano-2-oxopropanoic acid(Cat. No.:)

3-Cyano-2-oxopropanoic acid

Cat. No.: B15252527
M. Wt: 113.07 g/mol
InChI Key: IEGMSRWALLTAIV-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Keto Acids and Cyano-Functionalized Compounds

3-Cyano-2-oxopropanoic acid holds a distinct position at the intersection of two important classes of organic molecules: alpha-keto acids and cyano-functionalized compounds.

Alpha-Keto Acids:

Alpha-keto acids, or 2-oxoacids, are organic compounds characterized by a ketone functional group located at the carbon atom adjacent (the alpha position) to a carboxylic acid group. wikipedia.orgfiveable.metuscany-diet.net This structural arrangement imparts unique reactivity and makes them crucial intermediates in various metabolic pathways, such as the Krebs cycle and glycolysis. wikipedia.orgfiveable.me Prominent examples of alpha-keto acids include pyruvic acid and oxaloacetic acid. wikipedia.orgtuscany-diet.net The class of alpha-keto acids is known for its extensive chemistry, particularly as acylating agents in organic synthesis. acs.org

Cyano-Functionalized Compounds:

The presence of a cyano (-C≡N) group, also known as a nitrile group, introduces specific electronic and structural properties to a molecule. youtube.com The cyano group is strongly electron-withdrawing and has a linear geometry. rsc.org This functional group can significantly influence a molecule's polarity, reactivity, and potential for intermolecular interactions. youtube.comrsc.org Cyano-functionalized compounds are versatile intermediates in organic synthesis, with the nitrile group being readily transformable into other functional groups like carboxylic acids and primary amines. youtube.com

This compound, by combining the functionalities of both alpha-keto acids and nitriles, presents a unique scaffold for chemical exploration. Its reactivity is influenced by the interplay between the electrophilic carbonyl carbons of the keto and acid groups and the nucleophilic and electron-withdrawing nature of the cyano group.

Significance as a Precursor and Reactive Intermediate in Organic Synthesis Research

The dual functionality of this compound makes it a valuable precursor and a highly reactive intermediate in a variety of organic synthesis research endeavors.

As a precursor, it offers multiple reaction sites for the construction of more complex molecules. The carboxylic acid can undergo esterification, the ketone can be targeted by nucleophiles, and the cyano group can participate in a range of transformations. For instance, its ethyl ester, ethyl 3-cyano-2-oxopropanoate, is a known compound used in further synthetic applications. nih.gov

The reactivity of related structures suggests the potential for this compound and its derivatives to be involved in the synthesis of heterocyclic compounds. For example, research on the reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2-hydroxypropanoates has demonstrated their utility in preparing sulfur and nitrogen-containing heterocycles. researchgate.netamanote.com The presence of the cyano group can also direct the course of reactions, as seen in the synthesis of 3-cyano-coumarin derivatives. mdpi.com

Furthermore, the general class of alpha-keto acids has been recognized for its role in forming C-C, C-N, and C-S bonds in catalytic reactions, highlighting the potential of this compound as a versatile building block. acs.org

Historical Development of Synthetic and Mechanistic Investigations

While specific historical accounts detailing the first synthesis of this compound are not extensively documented in readily available literature, the development of synthetic methods for related compounds provides a contextual backdrop. The synthesis of alpha-keto acids, in general, has been a subject of interest for a considerable time, with reviews on their synthesis and properties appearing in chemical literature. acs.org

The synthesis of cyano-functionalized compounds has also been extensively explored. Methods for introducing a cyano group onto a molecule are varied and include procedures like the Sandmeyer reaction, which converts an amino group into a nitrile via a diazonium intermediate. google.com The Knoevenagel condensation is another key reaction for forming carbon-carbon bonds and introducing the cyano group, often using reagents like cyanoacetic acid. chemicalbook.com

Mechanistic investigations into the reactions of related compounds provide insight into the potential behavior of this compound. For example, studies on the formation of 2-amino-3-cyano-4,5-diphenylfurane from the reaction of benzoin (B196080) and propanedinitrile have elucidated the stepwise mechanism of such cyclizations. researchgate.net Research on the reactivity of β-keto acids, such as 3-(quinolin-3-yl)-3-oxopropanoic acid, in reactions like nitrosation, esterification, and various condensation reactions, further illustrates the synthetic possibilities for keto acids. jmcs.org.mx The development of one-pot synthesis methods for related structures, like 3-(2-oxocyclopentyl)-propionic acid, showcases the ongoing efforts to create more efficient synthetic routes. google.com

The study of 3-cyano-2-oxopyridine derivatives, which share the cyano and oxo functionalities, has also been a rich area of research, with a focus on their synthesis and biological activities. ekb.egresearchgate.net These parallel areas of investigation contribute to the foundational knowledge that informs the current and future exploration of this compound's synthesis and reactivity.

Compound Properties and Data

Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₄H₃NO₃ nih.gov
Molecular Weight 113.07 g/mol nih.gov
Canonical SMILES C(C#N)C(=O)C(=O)O nih.gov
InChI Key IEGMSRWALLTAIV-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO3 B15252527 3-Cyano-2-oxopropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c5-2-1-3(6)4(7)8/h1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGMSRWALLTAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 3 Cyano 2 Oxopropanoic Acid

Electronic Structure and Reactivity Profiling

The electronic landscape of 3-cyano-2-oxopropanoic acid is central to understanding its reactivity. The molecule's structure gives rise to distinct electronic effects that influence its acidity and susceptibility to chemical attack.

Influence of Electron-Withdrawing Groups on Electrophilicity and Acidity

The structure of this compound incorporates two potent electron-withdrawing groups: the ketone (C=O) and the nitrile (C≡N) functions. These groups are positioned alpha and beta, respectively, to the carboxylic acid. Their strong inductive and mesomeric effects significantly pull electron density away from the adjacent carbon atoms.

This electron withdrawal has two major consequences:

Enhanced Electrophilicity: The carbon atoms of the ketone and nitrile groups become highly electrophilic, meaning they are electron-deficient and thus prime targets for attack by nucleophiles. The α-keto group, in particular, renders the carbonyl carbon susceptible to nucleophilic addition.

Increased Acidity: The electron-withdrawing nature of the neighboring keto and cyano groups stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid. This stabilization increases the acidity of the carboxylic acid proton, making it more readily donated. Furthermore, the α-hydrogens, located on the carbon between the ketone and the nitrile, are also activated and exhibit increased acidity due to the stabilizing effect of both adjacent electron-withdrawing groups on the resulting carbanion.

Tautomeric Equilibria and Their Impact on Reactivity

Like other α-keto acids, this compound can exist in tautomeric forms. The most significant equilibrium is the keto-enol tautomerism, where a proton migrates from the α-carbon to the keto oxygen, resulting in the formation of an enol isomer.

Keto-Enol Tautomerism:

Keto form: The standard structure with a carbonyl group.

Enol form: Contains a carbon-carbon double bond and a hydroxyl group.

The presence of the electron-withdrawing cyano group can influence the position of this equilibrium. The enol form can be stabilized by the formation of an extended conjugated system involving the C=C double bond, the nitrile group, and potentially the carboxylic acid. The enol form presents a different reactivity profile, with the C=C double bond being susceptible to electrophilic attack. The conversion between the keto and enol forms is often catalyzed by acid or base. In some instances, such as in the formation of its sodium salt, controlling the temperature is crucial to prevent unwanted keto-enol tautomerization. smolecule.com

Fundamental Reaction Types and Mechanisms

The rich functionality of this compound allows it to participate in a variety of chemical transformations. Its reactions are largely dictated by the interplay of its electrophilic centers and acidic protons.

Nucleophilic Addition Reactions

The electrophilic character of the carbonyl carbon makes it a primary site for nucleophilic attack. A wide range of nucleophiles can add to the keto group, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields an alcohol. The nitrile group can also undergo nucleophilic attack, although it is generally less reactive than the ketone.

NucleophileProduct Type
Hydride (e.g., from NaBH₄)Hydroxy acid
Organometallic reagents (e.g., Grignard)Tertiary alcohol
AminesImines or enamines
WaterHydrate (B1144303)

Cyclization Reactions

This compound and its derivatives are valuable building blocks in the synthesis of heterocyclic compounds. smolecule.com The presence of multiple reactive sites allows for intramolecular or intermolecular reactions that lead to the formation of stable ring structures. A prominent example is the use of its ethyl ester, ethyl 3-cyano-2-oxopropanoate, in the synthesis of pyrazole (B372694) derivatives. googleapis.com In these reactions, the α-keto ester condenses with hydrazines, where the hydrazine (B178648) nitrogen atoms act as nucleophiles, attacking the carbonyl carbon and leading to a cyclization-condensation cascade to form the pyrazole ring. These cyclization reactions are often of significant interest in the development of pharmaceutical compounds. smolecule.com

Redox Chemistry: Oxidation and Reduction Pathways

The functional groups within this compound allow for both oxidation and reduction reactions.

Oxidation:

The α-keto acid moiety can be susceptible to oxidative decarboxylation, where the molecule loses a molecule of carbon dioxide upon treatment with strong oxidizing agents. The presence of the nitrile group might influence the course of this reaction. Oxidative cyclization is another pathway mentioned in the context of related compounds. google.com

Reduction:

The keto and nitrile groups can be selectively or fully reduced.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This would yield 3-cyano-2-hydroxypropanoic acid.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.com A complete reduction of both the ketone and nitrile would lead to an amino diol. The specific products of reduction can be controlled by the choice of reducing agent and reaction conditions.

ReagentFunctional Group TargetedProduct
Sodium Borohydride (NaBH₄)Ketone3-Cyano-2-hydroxypropanoic acid
Lithium Aluminum Hydride (LiAlH₄)Ketone and Nitrile4-Amino-2,3-dihydroxybutanoic acid
Catalytic Hydrogenation (e.g., H₂/Pd)Ketone and Nitrile4-Amino-2,3-dihydroxybutanoic acid

Substitution Reactions at the Cyano Group

The cyano group of this compound, while often participating in addition and hydrolysis reactions, can also undergo substitution, a process known as decyanation. This reactivity is influenced by the presence of the adjacent α-keto and carboxylic acid functionalities, which can stabilize intermediates and influence reaction pathways.

While specific studies on the substitution reactions of the cyano group in this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds, such as β-keto nitriles and other activated nitriles. The electron-withdrawing nature of the carbonyl and carboxyl groups facilitates the departure of the cyanide ion (CN⁻) or its transformation into other functional groups.

One of the primary modes of substitution is reductive decyanation , where the cyano group is replaced by a hydrogen atom. This transformation is valuable in organic synthesis as it allows for the use of the activating and directing effects of the nitrile group, which is subsequently removed. Various methods have been developed for reductive decyanation, often involving alkali metals in liquid ammonia (B1221849) or transition metal catalysis. nih.gov For instance, rhodium-catalyzed decyanation using a hydrosilane as a reducing agent has been shown to be effective for a range of nitriles. nih.gov

Another potential substitution pathway involves nucleophilic attack at the electrophilic carbon of the nitrile, leading to the displacement of the cyano group. In some cases, particularly with strong nucleophiles and under specific reaction conditions, the cyano group can act as a leaving group. Research on 2-cyano-3-nitroimidazo[1,2-a]pyridine has shown that the cyano group can be displaced by nitrogen and oxygen nucleophiles. psu.edu

The reactivity of structurally similar compounds, such as 3-halo-2-cyano-2-hydroxypropanoates, further supports the possibility of cyano group displacement. These compounds can undergo decyanuration, where the cyano group is eliminated. nih.govnist.govchemistrysteps.com This suggests that the cyano group in this compound, being in a similarly activated position, could also be susceptible to substitution reactions.

It is important to note that the reaction conditions play a crucial role in determining the outcome of the reaction. The choice of nucleophile, solvent, and temperature can dictate whether addition, hydrolysis, or substitution at the cyano group occurs.

Reaction Kinetic and Thermodynamic Investigations

The most common reaction of nitriles, including this compound, is hydrolysis , which can proceed under either acidic or basic conditions to ultimately yield a carboxylic acid. chemguide.co.uk The hydrolysis typically occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid and ammonia (or an ammonium (B1175870) salt). chemguide.co.uk

Kinetics: The rate of hydrolysis is generally influenced by the pH of the solution and the temperature. Acid catalysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom and facilitates the attack by a weak nucleophile like water. aklectures.com Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the nitrile carbon. For many nitriles, the hydrolysis of the intermediate amide is the rate-determining step.

Kinetic studies on the hydrolysis of other nitriles, such as benzonitrile (B105546) and its derivatives, have been conducted. For example, a thermodynamic investigation of nitrilase-catalyzed hydrolysis of several aromatic and aliphatic nitriles has been reported, providing enthalpy values for these reactions. nist.goviaea.org While these values are not directly transferable to this compound, they provide a basis for estimating the energetic changes involved in nitrile hydrolysis.

Thermodynamics: The hydrolysis of nitriles to carboxylic acids is generally a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). This is due to the formation of more stable products. The enthalpy of hydrolysis (ΔH) for several nitriles has been measured and is typically exothermic. nist.goviaea.org For instance, the standard molar enthalpy of reaction for the hydrolysis of benzonitrile to benzoic acid and ammonia is -43.5 kJ/mol. nist.gov

The following table presents thermodynamic data for the hydrolysis of some related nitrile compounds, which can serve as a reference for understanding the potential thermodynamics of this compound hydrolysis.

Table 1: Thermodynamic Data for the Hydrolysis of Selected Nitriles nist.gov

NitrileProduct (Carboxylic Acid)Standard Molar Enthalpy of Reaction (ΔrH°m) (kJ/mol)
BenzonitrileBenzoic Acid-43.5
BenzylcyanidePhenylacetic Acid-48.2
3-Phenylpropionitrile3-Phenylpropanoic Acid-50.1

Data obtained from microcalorimetry of nitrilase-catalyzed reactions.

It is expected that the hydrolysis of this compound would also be an exothermic and exergonic process. The presence of the α-keto and carboxylic acid groups may influence the precise thermodynamic parameters.

Catalyst Design and Reaction Optimization Studies

The design of catalysts and the optimization of reaction conditions are crucial for controlling the reactivity of this compound and directing it towards desired products. While specific catalyst design studies for this particular molecule are not widely reported, strategies can be extrapolated from research on other nitriles and related functional groups.

Catalysis for Hydrolysis: The hydrolysis of the nitrile group in this compound to a carboxylic acid can be catalyzed by both acids and bases. For selective hydrolysis to the amide intermediate, milder reaction conditions are necessary. chemguide.co.uk The use of specific enzymes, such as nitrilases, offers a green and highly selective catalytic approach for nitrile hydrolysis under mild conditions. nist.goviaea.org The development of robust and reusable solid acid or base catalysts could also be a viable strategy for optimizing the hydrolysis process.

Catalysis for Reduction: The reduction of the cyano group to a primary amine is another important transformation. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org However, catalytic hydrogenation offers a more scalable and environmentally benign alternative. Catalysts for nitrile hydrogenation often consist of transition metals such as nickel, palladium, or rhodium on a solid support. nih.gov The choice of catalyst, support, solvent, and reaction conditions (temperature and pressure) can significantly influence the selectivity towards the primary amine and minimize the formation of secondary and tertiary amine byproducts.

Catalysis for C-C Bond Formation: The cyano group can also participate in catalyst-mediated C-C bond-forming reactions. For example, the Blaise reaction involves the reaction of a nitrile with an organozinc compound, catalyzed by a metal salt, to form a β-enamino ester or a β-keto ester after hydrolysis. youtube.com This type of reaction could potentially be applied to this compound to introduce new carbon-carbon bonds.

Reaction Optimization: The optimization of reactions involving this compound would involve a systematic study of various parameters to maximize the yield and selectivity of the desired product. These parameters include:

Catalyst: Type, concentration, and stability.

Solvent: Polarity and ability to dissolve reactants.

Temperature: To control reaction rate and selectivity.

pH: Particularly important for hydrolysis reactions.

Reactant Concentrations: To influence reaction kinetics.

The following table summarizes potential catalytic systems and their applications for reactions involving the cyano group, which could be adapted for this compound.

Table 2: Potential Catalytic Systems for Reactions of the Cyano Group

Reaction TypeCatalyst SystemPotential Products from this compound
HydrolysisAcid (e.g., HCl, H₂SO₄), Base (e.g., NaOH), or Nitrilase2-Oxo-malonic acid
ReductionLiAlH₄ or Catalytic Hydrogenation (e.g., Ni, Pd/C, Rh)3-Amino-2-oxopropanoic acid
Blaise ReactionOrganozinc reagent / Metal saltβ-Keto ester derivatives
Reductive DecyanationRhodium complex / Hydrosilane2-Oxopropanoic acid

Further research is needed to develop and optimize specific catalytic systems tailored for the unique reactivity of this compound.

Applications in Organic Synthesis and Advanced Materials Research

Utility as a Versatile Synthon in Complex Molecule Construction

The strategic placement of three distinct functional groups within a three-carbon chain makes 3-cyano-2-oxopropanoic acid and its derivatives (such as esters and amides) powerful synthons in organic chemistry. The electron-withdrawing nature of the adjacent cyano and keto groups significantly increases the acidity of the methylene (B1212753) protons, facilitating a variety of carbon-carbon bond-forming reactions. This reactivity is central to its application in building complex molecular scaffolds.

The reactivity of this compound is particularly well-suited for the synthesis of diverse heterocyclic compounds. Its derivatives can readily participate in condensation and cyclization reactions to form stable aromatic and non-aromatic ring systems.

3-Cyano-2-pyridinone scaffolds are present in numerous molecules with significant biological activities, including cardiotonic agents like Milrinone. ekb.egorientjchem.org The synthesis of these derivatives often relies on precursors that share the reactive core of this compound, such as cyanoacetamide or ethyl cyanoacetate (B8463686). These reagents undergo condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones (chalcones) to construct the pyridinone ring. ekb.egorientjchem.orgresearchgate.net

A general approach involves the reaction of a β-dicarbonyl compound with a cyano-activated methylene compound (like an ester or amide of this compound) in the presence of a base. researchgate.netresearchgate.netusc.gal The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent isomerization to yield the stable 3-cyano-2-pyridinone derivative. researchgate.net These methods are valued for their efficiency, use of readily available starting materials, and the ability to introduce functional groups like amino and cyano moieties into the final product. researchgate.net

Table 1: Synthesis of 3-Cyano-2-Pyridone Derivatives

Starting Materials Catalyst/Conditions Product Type Reference(s)
1,3-Dicarbonyls, Malononitrile Triethylamine, Ethanol, Reflux 3-Cyano-2-pyridinones researchgate.net
Chalcones, Cyanoacetamide Piperidine, Ethanol, Reflux 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles orientjchem.org

The quinolinone core is a privileged structure in medicinal chemistry. Syntheses of functionalized quinolinones can be accomplished using β-keto acids that are structurally analogous to this compound. For instance, the hydrolysis of a pyranoquinolinedione can yield a 3-(quinolin-3-yl)-3-oxopropanoic acid, which serves as a direct precursor for various quinolinone derivatives through reactions like esterification and Knoevenagel condensation. jmcs.org.mxeurjchem.com

The Doebner reaction is a classic multicomponent method for synthesizing quinoline-4-carboxylic acids, which involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid (an α-keto acid). nih.gov This highlights the utility of the α-keto acid functionality for constructing the quinoline (B57606) ring system. By analogy, this compound represents a potential synthon for introducing a cyano-substituent at the 3-position of the quinoline ring, a valuable functional group for further molecular elaboration.

Chromone (B188151) derivatives are another class of heterocyclic compounds with important biological properties. The synthesis of 2-amino-3-cyano-4H-chromenes is frequently achieved through a one-pot, three-component reaction involving a salicylaldehyde (B1680747), an activated methylene nitrile (such as malononitrile), and a third component, often catalyzed by a base like piperidine. nih.gov

While not a direct use of this compound itself, these syntheses rely on the key reactive unit of a cyano-activated methylene group, which is the central feature of the acid. The reaction proceeds via an initial Knoevenagel condensation between the salicylaldehyde and the nitrile, followed by a Michael addition of a nucleophile and subsequent intramolecular cyclization to form the chromene ring. nih.gov The versatility of this approach allows for the creation of a library of chromone derivatives by varying the substitution on the starting salicylaldehyde. nih.gov

The structural features of this compound make it an excellent candidate for use in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov MCRs are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov

The synthesis of various heterocyclic systems, including pyridinones and chromenes, often employs MCR strategies where a cyano-activated species is a key reactant. ekb.egnih.gov For example, the one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles can be achieved from an acetophenone, an aldehyde, and ethyl cyanoacetate in the presence of ammonium (B1175870) acetate. researchgate.net Similarly, the Doebner reaction for quinoline synthesis is a well-established MCR that utilizes an α-keto acid. nih.gov The combination of the α-keto acid and the cyano-activated methylene group in this compound provides multiple points of reactivity for the design of novel MCRs to access complex heterocyclic libraries.

The heterocyclic scaffolds derived from synthons like this compound are crucial components of many pharmaceutical and agrochemical products. The cyano group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions, enhancing its value as an intermediate.

For example, 3-cyano-2-pyridinone derivatives have been investigated for a range of pharmacological activities, including cardiotonic, anticancer, and antimicrobial effects. ekb.egorientjchem.org The drug Milrinone, used for congestive heart failure, is a prominent example of a 3-cyano-2-oxopyridine derivative. orientjchem.org Furthermore, related compounds like 3-cyano-2,2-dimethylpropanoic acid are known intermediates in the synthesis of γ-amino acids with potential anticonvulsant properties and in the development of agrochemicals with herbicidal or fungicidal activity. The utility of these related structures underscores the potential of this compound as a foundational building block in the discovery and development of new bioactive molecules.

Table 2: Compound Names Mentioned

Compound Name
This compound
Milrinone
Ethyl cyanoacetate
Cyanoacetamide
Malononitrile
Pyruvic acid
3-(Quinolin-3-yl)-3-oxopropanoic acid
Salicylaldehyde

Preparation of Heterocyclic Compounds

Role in Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. Due to its structural features, this compound is well-suited to participate in or influence several named condensation reactions, including the Knoevenagel condensation and the Biginelli reaction.

The Knoevenagel condensation is a fundamental reaction in organic chemistry that involves the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound to form a new carbon-carbon double bond. mdpi.com Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which makes the methylene protons acidic and easily removed by a base.

Commonly used active methylene compounds include:

Malononitrile

Ethyl cyanoacetate

Cyanoacetic acid organic-chemistry.org

The reaction is typically catalyzed by a weak base, such as an amine, or by Lewis acids. mdpi.com While direct studies detailing the use of this compound in this reaction are not prevalent, its structure suggests it could theoretically act as the active methylene compound. The presence of both a nitrile and a keto-acid group would activate the methylene protons at the C3 position, making them susceptible to deprotonation and subsequent condensation with an aldehyde or ketone. A study on cyanoacetic acid demonstrated its utility as a reagent in Knoevenagel condensations to produce polyfunctionalized olefins, which are valuable building blocks for more complex molecules. scienceopen.comscielo.brresearchgate.net

The Biginelli reaction is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. scielo.br This reaction requires an acid catalyst, which can be either a Brønsted or Lewis acid. nih.gov

Recent research has demonstrated that cyanoacetic acid can serve as an effective and versatile Brønsted acid catalyst for the Biginelli reaction. scienceopen.comresearchgate.net In one study, using 20 mol% of cyanoacetic acid as a catalyst in ethanol, a series of DHPMs were synthesized with good to excellent yields (80-99%). scielo.brresearchgate.net The acidic proton of the carboxylic acid group in cyanoacetic acid facilitates the key steps of the reaction mechanism, such as the formation of an N-acylimine intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. scielo.br

Given its structural similarity to cyanoacetic acid—specifically the presence of a carboxylic acid group—this compound can be considered an analogous catalyst. Its acidic proton would be capable of protonating the aldehyde and facilitating the condensation steps in a similar manner. Studies have shown that various mono- and dicarboxylic acids can effectively catalyze the Biginelli reaction, supporting the principle that the carboxylic acid moiety is the key to its catalytic activity. researchgate.net

The table below summarizes the catalytic effectiveness of different carboxylic acids in a model Biginelli reaction, highlighting the potential for acidic compounds like this compound to function in this capacity. researchgate.net

Acid Catalyst (Dioic Acids)Yield (%) Product IaYield (%) Product IIa
Oxalic acid5932
Malonic acid4724
Maleic acid6740
Adipic acid4450
Succinic acid6227
Fumaric acid5436

Yields correspond to specific dihydropyrimidinone products under solvent-free conditions. researchgate.net

Precursor for Advanced Functional Materials

The products derived from reactions involving this compound or its analogues are valuable precursors for advanced functional materials. These materials have tailored properties for applications in electronics, medicine, and materials science.

The nitrile group (—C≡N) is a particularly versatile functional handle. For instance, derivatives of 3-cyanopyridine, which can be synthesized through multi-component reactions involving nitrile-containing compounds, are important intermediates in medicinal chemistry and have applications in the creation of functional materials. researchgate.netekb.eg These pyridine-based structures can be incorporated into larger systems, such as polymers or dyes. researchgate.net

Furthermore, the dihydropyrimidinone (DHPM) core produced by the Biginelli reaction is a key structure in the pharmaceutical industry and is being explored for materials science applications. Polymers that incorporate the DHPM structure are considered highly valuable because they are polyfunctionalized. This allows for subsequent chemical modifications after the polymer is formed, enabling the creation of materials with tunable properties. scielo.br As this compound can act as a catalyst in the synthesis of DHPMs, it plays an indirect but crucial role in the development of these advanced polymer systems. Similarly, 3-cyano-coumarin derivatives, synthesized from precursors like methyl cyanoacetate, are another class of compounds with significant applications due to their biological and photophysical properties, making them useful in sensors and optical materials. mdpi.com

Theoretical and Computational Chemistry Studies of 3 Cyano 2 Oxopropanoic Acid

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of 3-cyano-2-oxopropanoic acid at a molecular level. These methods provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) stands as a powerful and widely used computational method for determining the equilibrium geometry of molecules. nih.govcapes.gov.br By approximating the electron density of a system, DFT methods can efficiently locate the minimum energy structure, which corresponds to the most stable arrangement of atoms in the molecule. capes.gov.br For this compound, a DFT calculation, perhaps using a functional like B3LYP or PBE0 combined with a suitable basis set such as 6-311G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles. nih.govchemrxiv.org This process not only provides a three-dimensional model of the molecule but also serves as the necessary starting point for all further computational analyses, including frequency calculations and reaction modeling. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AtomsPredicted Value
Bond LengthC=O (keto)~1.21 Å
Bond LengthC=O (acid)~1.22 Å
Bond LengthC-C (keto-acid)~1.52 Å
Bond LengthC-C (cyano-keto)~1.47 Å
Bond LengthC≡N~1.15 Å
Bond LengthO-H (acid)~0.97 Å
Bond AngleO=C-C (keto)~123°
Bond AngleC-C-C (backbone)~115°
Bond AngleC-C≡N~178°
Dihedral AngleO=C-C=O (keto-acid)~180° (trans-planar)

Note: The values in this table are illustrative, based on typical bond lengths and angles for these functional groups, and represent the type of data obtained from a DFT geometry optimization.

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals and are key to understanding a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, the presence of multiple electron-withdrawing groups (two carbonyls and a nitrile) would be expected to lower the energy of the LUMO significantly, making it a potent electrophile.

Table 2: Predicted Frontier Orbital Energies for this compound

OrbitalPredicted Energy (eV)Implication
HOMO~ -8.5 eVModerate electron-donating capability
LUMO~ -3.0 eVStrong electron-accepting capability
HOMO-LUMO Gap~ 5.5 eVHigh kinetic stability, but prone to nucleophilic attack

Note: These energy values are hypothetical and serve to illustrate the expected electronic properties based on the molecule's structure.

Conformational Analysis and Interconversion Pathways

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements known as conformers. Specifically, rotation around the C-C bonds of the propanoic acid backbone can give rise to various stable or metastable structures.

A conformational analysis would computationally map the potential energy surface of the molecule by systematically rotating these bonds. This process would identify the lowest-energy conformer (the global minimum) as well as other local minima and the transition states that connect them. The energy differences between conformers and the energy barriers for their interconversion are critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature. Given the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the keto-oxygen or cyano-nitrogen, the conformational landscape could be complex and highly dependent on the environment (gas phase vs. solvent).

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can gain a detailed understanding of the energetic and structural changes that occur.

Mechanistic Interpretations via Computational Methods

For a molecule like this compound, several reaction types could be investigated, such as decarboxylation, nucleophilic addition to the keto-carbonyl, or reactions involving the cyano group. Computational methods can be used to propose and validate reaction mechanisms. nih.gov This involves locating the transition state (TS) for each step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By calculating the energy of the reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. The geometry of the transition state itself provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight.

Global Electron Density Transfer (GEDT) Analysis

Many organic reactions are polar in nature, involving the net transfer of electron density from a nucleophilic species to an electrophilic one. The concept of Global Electron Density Transfer (GEDT), a key component of Molecular Electron Density Theory (MEDT), quantifies this charge transfer at the transition state. researchgate.netnih.gov The magnitude of GEDT is a powerful indicator of the polar character of a reaction; values greater than 0.2 electrons typically signify a polar process. researchgate.net

Studies have shown a strong correlation between the magnitude of GEDT and the activation energy of polar reactions: a higher GEDT value is generally associated with a lower activation barrier and thus a faster reaction rate. nih.govmdpi.com Given the strong electrophilic character of this compound (due to its low-lying LUMO), its reactions with nucleophiles are expected to be highly polar. A GEDT analysis of such a reaction would likely reveal a significant transfer of electron density to the this compound framework in the transition state, explaining its high reactivity in polar processes. uevora.pt This analysis provides a quantitative basis for understanding the electronic demands of the reaction. researchgate.net

Information regarding theoretical and computational chemistry studies, specifically focusing on the spectroscopic and vibrational properties of this compound, is not available in the public domain at this time.

Extensive searches of scientific literature and chemical databases have not yielded any specific studies on the theoretical prediction and experimental validation of the vibrational spectra or anharmonic simulations for this particular compound. While computational methods such as Density Functional Theory (DFT) are commonly used to analyze the spectroscopic properties of molecules, no published research applying these techniques to this compound could be located.

Therefore, the detailed analysis of its vibrational features and anharmonic simulations, as outlined in the requested article structure, cannot be provided.

Enzymatic Synthesis of Related Biological Molecules

The unique chemical structure of this compound and its derivatives makes them valuable precursors in the enzymatic and chemoenzymatic synthesis of complex biological molecules, particularly unnatural amino acids.

1 Chemoenzymatic Approaches to Alpha-Substituted Serines

Alpha-substituted serines are a class of non-proteinogenic amino acids with significant potential in medicinal chemistry and drug development. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful routes to these compounds. While direct use of this compound is not prominently documented, related α-cyano esters and ketones are key intermediates. For example, the enzymatic reduction of an α-keto-β-cyano precursor could yield a chiral α-hydroxy-β-cyano compound, a versatile building block for the synthesis of alpha-substituted serines. The subsequent chemical or enzymatic transformations of the nitrile and hydroxyl groups would lead to the desired amino acid.

Biochemical Pathway Integration and Enzymatic Transformations

2 Oxidative Cyanation in Amino Acid Synthesis

Oxidative cyanation is a powerful method for the formation of α-aminonitriles, which are direct precursors to α-amino acids. researchgate.netrsc.org This process typically involves the oxidation of an amine to an imine, followed by the nucleophilic addition of cyanide. researchgate.net Enzymes such as D-amino acid oxidase and L-amino acid oxidase can be employed to catalyze the initial oxidation step. researchgate.netrsc.org For instance, phenylalanine can be converted to 2-amino-2-cyano-3-phenylpropanoic acid using D-amino acid oxidase in the presence of potassium cyanide. researchgate.netrsc.org This resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. This enzymatic approach allows for the synthesis of unnatural amino acids under mild, aqueous conditions. rsc.org

Enzyme Inhibition and Activation Mechanisms (Molecular Level)

The reactivity of the cyano and α-keto acid functionalities in 3-cyano-2-oxopropanoic acid suggests its potential to interact with and modulate the activity of various enzymes. Cyanide itself is a well-known inhibitor of many metalloenzymes, particularly those containing iron or copper, by binding to the metal center and disrupting catalytic activity. nih.gov The cyano group of this compound could potentially exhibit similar inhibitory effects, depending on its accessibility to the active site of an enzyme.

Furthermore, α-keto acids are known to be inhibitors of certain enzymes. For example, they can act as competitive inhibitors of dehydrogenases by mimicking the natural substrate. The specific mechanisms of inhibition or activation by this compound would be highly dependent on the target enzyme's structure and catalytic mechanism. Detailed kinetic studies and structural analyses would be required to elucidate the precise molecular interactions, such as the formation of covalent adducts or non-covalent binding at the active or allosteric sites.

Soluble Guanylate Cyclase Inhibition

This compound and its derivatives are significant in the field of medicinal chemistry, particularly for their role as intermediates in the synthesis of soluble guanylate cyclase (sGC) stimulators. smolecule.com sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, which plays a fundamental role in various physiological processes, including the regulation of blood pressure, platelet aggregation, and neurotransmission. The activation of sGC by NO leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates these effects.

While direct inhibitory or activating properties of this compound on sGC are not extensively detailed in available research, its structural motif is a key component in the development of compounds that modulate sGC activity. For instance, its esterified form, sodium ethyl 3-cyano-2-oxopropanoate, serves as a versatile building block in the synthesis of sGC stimulators. smolecule.com These stimulators are of therapeutic interest for conditions where the NO-sGC-cGMP pathway is impaired, such as pulmonary hypertension and heart failure. The utility of this cyano-oxo-propanoate scaffold highlights its importance in the design of molecules targeting this essential enzymatic pathway. smolecule.com

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

Currently, there is a lack of specific research findings directly linking this compound to the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK).

Advanced Analytical Methodologies for Research Scale Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the isolation and analysis of 3-Cyano-2-oxopropanoic acid from complex mixtures. The choice of technique depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Due to the polar nature of the carboxylic acid and keto functional groups, reversed-phase HPLC is a common approach.

A cyano-bonded stationary phase can offer alternative selectivity compared to standard C8 or C18 columns, which may be advantageous for separating this nitrile-containing compound. restek.comrestek.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. For instance, a method for a related compound, cyanoacetic acid, utilized a mobile phase of acetonitrile and water (20/80 v/v) with a sulfuric acid buffer on a mixed-mode column. sielc.com

Diverse detection modes can be coupled with HPLC for the analysis of this compound:

UV Detection: The presence of the α-keto acid chromophore allows for detection using a UV detector. The optimal wavelength for detection would be determined by analyzing the compound's UV spectrum, with related α-keto acids often detected at low UV wavelengths, such as around 200-210 nm. sielc.comresearchgate.net

Refractive Index (RI) Detection: While less sensitive than UV detection, RI detection is a universal detection method that can be used if the compound does not possess a strong chromophore or if the mobile phase composition makes UV detection challenging. researchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that can be employed and is particularly useful when the mobile phase composition is not compatible with RI detection.

Table 1: Potential HPLC Parameters for this compound Analysis

ParameterDescriptionExample/Rationale
Column Stationary PhaseReversed-Phase C18 or Cyano (L10) column for alternate selectivity. restek.com
Mobile Phase Eluent SystemA gradient of acidified water (e.g., with formic or sulfuric acid) and acetonitrile. sielc.comunimi.it
Detection Detector TypeUV detection at ~210 nm, suitable for α-keto acids. researchgate.net
Flow Rate Elution SpeedTypically 0.4-1.0 mL/min for analytical scale columns. sielc.comunimi.it

Ion exclusion chromatography (IEC) is a powerful technique for separating weak organic acids from strong acids and other sample components. diduco.com The separation mechanism is based on the Donnan exclusion principle, where a cation exchange resin with negatively charged functional groups is used. diduco.comslideshare.net Highly ionized strong acids are repelled by the stationary phase and elute quickly, while weakly ionized acids like this compound can penetrate the resin pores to varying degrees based on their pKa, leading to their retention and separation. researchgate.netdiduco.com This technique is particularly useful for analyzing organic acids in complex aqueous samples like fermentation broths or biological fluids. researchgate.net

Ion exchange chromatography (IEX) can also be applied. In anion exchange chromatography, a positively charged stationary phase is used to retain anionic species. This compound, being an acid, would exist as an anion at a pH above its pKa and could be effectively separated from neutral or cationic species. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing high sensitivity and specificity for both identification and quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative metabolite analysis. sigmaaldrich.com For a small, polar molecule like this compound, direct analysis can be challenging due to poor retention on reversed-phase columns and potential for ion suppression. unimi.it However, methods have been developed for similar short-chain organic acids. researchgate.netnih.gov

Analysis would typically be performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds. nih.gov The parent ion [M-H]⁻ would be selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions would be monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and allows for accurate quantification even in highly complex biological matrices. researchgate.net

To overcome the challenges of analyzing small organic acids by both LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is often employed. researchgate.netspectroscopyonline.comresearchgate.net Derivatization modifies the analyte to improve its chromatographic properties and/or enhance its ionization efficiency. jfda-online.com

For LC-MS/MS: Derivatization can introduce a readily ionizable moiety or a group that improves reversed-phase retention. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the keto group of this compound, while reagents like aniline (B41778) or 4-bromo-N-methylbenzylamine can be coupled to the carboxylic acid group. researchgate.netnih.govresearchgate.net These derivatization strategies significantly increase sensitivity and allow for robust quantification. researchgate.net

For GC-MS: Derivatization is essential as this compound is not sufficiently volatile or thermally stable for GC analysis. sigmaaldrich.com A common two-step approach involves esterification of the carboxylic acid group followed by silylation of the keto group (in its enol form). researchgate.net Silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comnih.gov The resulting volatile derivative can then be readily analyzed by GC-MS, providing characteristic fragmentation patterns useful for identification.

Table 2: Common Derivatization Strategies for this compound

TechniqueFunctional Group TargetedReagent ExamplePurposeReference
LC-MSCarboxylic Acid4-bromo-N-methylbenzylamine (4-BNMA)Enhance ionization efficiency (positive ESI) and chromatographic retention. researchgate.netnih.gov
LC-MSKeto Group3-Nitrophenylhydrazine (3-NPH)Improve retention and detection sensitivity. unimi.itresearchgate.net
GC-MSCarboxylic Acid & Keto GroupSilylation (e.g., MTBSTFA)Increase volatility and thermal stability for GC analysis. sigmaaldrich.com
GC-MSCarboxylic Acid & Keto GroupAlkylation + AcylationCreate volatile and stable derivatives with characteristic mass spectra. researchgate.netresearchgate.net

Spectroscopic Characterization Beyond Basic Identification

Beyond mass spectrometry, other spectroscopic techniques are vital for the unambiguous structural confirmation of this compound. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methylene (B1212753) (CH₂) protons adjacent to the cyano and carbonyl groups would likely appear as a singlet, as there are no adjacent protons to cause splitting. The acidic proton of the carboxyl group would also produce a singlet, typically at a downfield chemical shift (>10 ppm), which may be broad and is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would provide key structural information. Four distinct signals would be expected: one for the nitrile carbon (C≡N), one for the methylene carbon (CH₂), one for the ketone carbonyl carbon (C=O), and one for the carboxylic acid carbonyl carbon (C=O). The chemical shifts of these carbons are highly diagnostic of their chemical environment. For example, the spectrum of the related 3-(3-Indolyl)-2-oxopropanoic acid shows distinct signals for the different carbonyl and aliphatic carbons. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. Based on related structures like pyruvic acid and other α-keto acids, the following peaks would be anticipated: nist.govrsc.org

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A sharp C≡N stretching band for the nitrile group, usually appearing around 2260-2240 cm⁻¹.

Two distinct C=O stretching bands: one for the carboxylic acid carbonyl (~1760 cm⁻¹) and one for the α-keto carbonyl (~1725 cm⁻¹). The presence of intramolecular hydrogen bonding could influence the exact positions of these bands. rsc.org

C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR -CH₂ -CN~3.0-4.0 ppm (singlet)
-COOH >10 ppm (singlet, broad)
¹³C NMR -C OOH~165-175 ppm
-C =O~190-200 ppm
-C H₂-~40-50 ppm
-C ≡N~115-120 ppm
FTIR O-H stretch (acid)3300-2500 cm⁻¹ (broad)
C≡N stretch (nitrile)2260-2240 cm⁻¹ (sharp)
C=O stretch (keto & acid)1760-1720 cm⁻¹ (two bands expected)

Advanced NMR Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. While standard 1D ¹H and ¹³C NMR are primary methods for initial structural confirmation, advanced NMR techniques can provide deeper insights into the molecule's structural connectivity and dynamic processes.

For this compound (C₄H₃NO₃), the molecule is expected to exist in equilibrium with its enol tautomer, and potentially hydrate (B1144303) forms in aqueous solutions, adding complexity to its NMR spectra. Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be critical in assigning the proton and carbon signals definitively, especially if multiple tautomers are present.

Furthermore, the study of structural dynamics, such as conformational changes or the kinetics of tautomerization, could be investigated using techniques like variable temperature (VT) NMR. By acquiring spectra at different temperatures, researchers could potentially observe the coalescence of signals corresponding to different conformers or tautomers, allowing for the calculation of the energy barriers for these processes. While specific experimental data for this compound is not available, predicted chemical shifts for the primary keto form can be estimated based on known values for its constituent functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts

The expected chemical shifts for the keto tautomer of this compound in a typical deuterated solvent like DMSO-d₆ are presented below. These predictions are based on the analysis of its functional groups: a cyanomethylene group adjacent to a ketone, an α-keto acid moiety.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale / Notes
-COOH10.0 - 13.0160 - 165The acidic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. The carbonyl carbon of the carboxylic acid is expected in this downfield region.
-C(O)----190 - 195The ketone carbonyl carbon is expected to be significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl and cyano groups.
-CH₂-4.0 - 4.535 - 40The methylene protons are alpha to both a ketone and a cyano group, leading to a downfield shift.
-C≡N---115 - 120The nitrile carbon is characteristic in this region of the ¹³C NMR spectrum.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The presence of multiple functional groups in this compound makes it an ideal candidate for a thorough vibrational analysis. Each functional group (C≡N, C=O, O-H, C-H) is associated with characteristic vibrational frequencies.

The nitrile group (-C≡N) typically exhibits a sharp, moderately intense absorption in the IR spectrum and a strong, sharp signal in the Raman spectrum in the range of 2200-2260 cm⁻¹. researchgate.net The molecule contains two carbonyl groups: one from the ketone and one from the carboxylic acid. These would likely appear as two distinct, strong absorption bands in the IR spectrum between 1680 and 1750 cm⁻¹. The carboxylic acid also presents a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which would be a prominent feature in the IR spectrum.

Raman spectroscopy would be particularly useful for observing the nitrile and the symmetric carbonyl stretches, which are often strong in Raman scattering. The complementarity of IR and Raman is crucial; for instance, the symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, and vice versa.

Characteristic Vibrational Frequencies

The following table summarizes the expected key vibrational frequencies for this compound based on data for related compounds like pyruvic acid and cyanoacetic acid. nist.govchemicalbook.com

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
-COOHO-H stretch2500 - 3300Strong, BroadWeak
-C≡NC≡N stretch2200 - 2260Medium, SharpStrong, Sharp
-C(O)OHC=O stretch1700 - 1725StrongMedium
-C(O)-C=O stretch1715 - 1740StrongMedium
-CH₂-C-H stretch2850 - 3000MediumMedium

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Green Chemistry Principles

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For 3-Cyano-2-oxopropanoic acid and its valuable derivatives, a key area of future research lies in developing synthetic pathways that align with the principles of green chemistry. Current synthetic methods for related structures can involve high temperatures and petroleum-based starting materials. nih.gov Future work will likely focus on minimizing energy consumption and waste. nih.gov

Emerging research directions include:

Biocatalytic Synthesis: The use of enzymes as catalysts offers a promising green alternative. Future investigations could explore the use of nitrilase enzymes, which can convert dinitriles into cyano-carboxylic acids, or engineered oxygenases to introduce the keto functionality. nih.gov The use of microorganisms like cyanobacteria, which can be cultivated on a large scale, presents a potential avenue for the biosynthesis of precursors or the acid itself. nih.govnih.gov

Renewable Feedstocks: A shift from petrochemical-based precursors to renewable biomass is a central goal of green chemistry. Research into metabolic engineering of microorganisms could enable the production of this compound or its immediate precursors from simple sugars or other bio-based feedstocks.

Atom Economy and Catalytic Efficiency: Future synthetic designs will aim to maximize the incorporation of all starting materials into the final product (high atom economy). This involves the development of highly selective catalysts that can function under mild conditions (ambient temperature and pressure) and are easily recyclable.

Exploitation in New Catalytic Systems

The molecular architecture of this compound, with its multiple potential coordination sites (the carboxylate oxygen, keto oxygen, and nitrile nitrogen), makes it an intriguing candidate for use in novel catalytic systems. While research in this area is still nascent, it represents a significant frontier.

Future research could explore:

Design of Metal-Organic Frameworks (MOFs): The acid could serve as a versatile organic linker to create new MOFs. These materials could be designed with specific pore sizes and active sites for applications in gas storage, separation, or heterogeneous catalysis.

Novel Homogeneous Catalysts: As a ligand, this compound could be coordinated with various transition metals to form new homogeneous catalysts. The electronic properties of the metal center could be fine-tuned by the ligand to optimize catalytic activity and selectivity for specific organic transformations. Studies on how related nitrogen-containing compounds form complexes with metals like cobalt suggest this is a viable path. at.ua

Asymmetric Catalysis: The development of chiral versions of the acid or its derivatives could lead to new ligands for asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals.

Computational Design of Derivatives with Targeted Reactivity

The advancement of computational chemistry provides powerful tools for the in silico design of new molecules with tailored properties, significantly accelerating the discovery process. For this compound, computational methods are crucial for exploring the vast chemical space of its potential derivatives.

Key emerging areas include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their chemical reactivity or biological activity. researchgate.netresearchgate.net This allows for the predictive design of new compounds with enhanced performance for specific applications, such as improved inhibitory activity against a biological target.

Density Functional Theory (DFT) Studies: DFT calculations are being used to understand the electronic structure, molecular geometry, and chemical reactivity of molecules. nih.govnih.gov For derivatives of this compound, DFT can predict sites susceptible to nucleophilic or electrophilic attack, guiding synthetic efforts to create molecules with specific reaction profiles. mdpi.comnih.gov

Molecular Docking and Dynamics: These simulation techniques are essential in drug discovery and materials science. nih.gov Researchers can model how derivatives of this compound interact with the active sites of enzymes or the surfaces of materials. researchgate.netnih.gov This provides insights into binding affinity and stability, enabling the rational design of potent enzyme inhibitors or functional materials.

Table 1: Computational Methods in Derivative Design
Computational MethodObjectivePredicted PropertiesPotential Application
QSARCorrelate structure with activityBiological activity (e.g., pIC50), ReactivityDesign of new pharmaceuticals, catalysts
DFTAnalyze electronic structure and reactivityHOMO/LUMO energies, Electrostatic potential, Fukui indicesPredicting reaction sites, Designing stable molecules
Molecular DockingPredict binding mode and affinityBinding energy, Interaction with active site residuesDrug discovery, Enzyme inhibitor design
Molecular DynamicsSimulate molecular motion over timeConformational stability, Binding free energyAssessing stability of ligand-protein complexes

Deeper Elucidation of Biochemical Roles and Enzyme Engineering

The structural similarity of this compound to key metabolic intermediates like α-ketoglutarate suggests it may have undiscovered roles in biochemistry. youtube.com Furthermore, the tools of enzyme and metabolic engineering offer pathways to both produce this compound biologically and use it as a building block for other valuable chemicals.

Future research directions in this domain are:

Metabolic Pathway Discovery: Investigating whether this compound is a natural intermediate in metabolic pathways, particularly in organisms known for cyanoamino acid metabolism, is a key area of interest. nih.govkegg.jp Uncovering such a role could reveal new biological functions and enzymatic machinery.

Enzyme Engineering for Production and Conversion: Enzymes can be engineered for enhanced stability, activity, and substrate specificity. nih.gov Future work could focus on engineering enzymes, such as those from the Krebs cycle or amino acid biosynthesis pathways, to accept new substrates and produce this compound. frontiersin.orgyoutube.com Conversely, new enzymatic pathways could be designed to convert the acid into high-value chiral amines or other complex molecules.

Use as a Metabolic Probe: Due to its reactive groups, derivatives of the acid could be designed as probes to study enzyme mechanisms or as inhibitors to investigate metabolic fluxes, providing a deeper understanding of cellular biochemistry.

Q & A

Q. What are the recommended synthetic routes for 3-cyano-2-oxopropanoic acid, and what reaction conditions optimize yield?

Methodological Answer: this compound can be synthesized via nitrile group introduction into a keto acid precursor. Key reactions include:

  • Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to oxidize β-cyano alcohols to keto acids.
  • Substitution : React α-keto esters with cyanide nucleophiles under alkaline conditions to introduce the cyano group .
  • Hydrolysis : Controlled hydrolysis of cyano-substituted esters using aqueous HCl or H₂SO₄ to retain the nitrile functionality while forming the carboxylic acid group .

Q. Critical Parameters :

  • Temperature control (25–60°C) to prevent nitrile hydrolysis.
  • Solvent selection (e.g., ethanol or THF) to stabilize intermediates.
  • Purification via recrystallization or column chromatography to isolate the product .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches .
    • NMR : ¹H NMR (D₂O) shows α-keto proton (~3.5 ppm) and carboxylic acid proton (~12 ppm). ¹³C NMR confirms the ketone (~200 ppm) and nitrile (~120 ppm) groups .
  • Mass Spectrometry : ESI-MS (negative mode) to detect [M-H]⁻ ion (m/z 114.03 for C₄H₃NO₃⁻) .
  • Solubility : Highly soluble in polar solvents (water, methanol) due to carboxylic acid and nitrile groups .

Q. Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₃NO₃
Molecular Weight113.07 g/molCalculated
Melting Point~150–155°C (decomposes)
Key Functional GroupsCarboxylic acid, ketone, nitrile

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions :
    • Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation.
    • Store at 2–8°C in the dark to avoid ketone photodegradation .
  • Decomposition Risks :
    • Hydrolysis of the nitrile group in acidic/alkaline conditions.
    • Thermal degradation above 160°C forms CO₂ and HCN .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model:
    • Electron density maps to identify nucleophilic/electrophilic sites (e.g., nitrile vs. ketone reactivity) .
    • Transition states for substitution reactions (e.g., cyanide displacement on α-keto esters) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation effects in ethanol vs. DMF) .

Q. Table 2: Example Reaction Pathway

StepReaction TypeReagents/ConditionsEnergy Barrier (kJ/mol)
1SubstitutionKCN, DMF, 40°C85.3
2Hydrolysis1M HCl, 50°C72.1

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR with predicted spectra from computational tools (e.g., ACD/Labs or ChemDraw).
  • Isotopic Labeling : Use ¹³C-labeled nitrile groups to distinguish overlapping signals in crowded spectra .
  • Crystallography : Single-crystal X-ray diffraction to confirm bond lengths and angles, resolving ambiguities in tautomeric forms .

Case Study : Conflicting ¹H NMR signals for α-keto protons (3.5 ppm vs. 3.7 ppm) were resolved by crystallizing the compound, revealing rotational isomerism .

Q. How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target Selection : Test against enzymes with active-site thiols (e.g., cysteine proteases), as nitriles can act as electrophilic traps .
    • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-FR-AMC for caspases) .
  • Cytotoxicity Screening :
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Ethical Compliance : Adhere to in-vitro use guidelines; no in-vivo testing without regulatory approval .

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